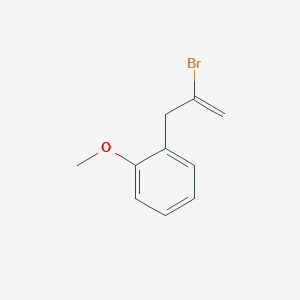

![molecular formula C7H4BrIN2 B1290996 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-06-9](/img/structure/B1290996.png)

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

The compound of interest, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic molecule that contains both bromine and iodine atoms attached to a pyrrolopyridine skeleton. This structure is a valuable intermediate in the synthesis of various substituted pyridine compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives, such as this compound, often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is used in the efficient synthesis of many substituted pyrimidine compounds . Additionally, iodine-mediated cyclization steps are crucial for constructing the pyridine core, as seen in the synthesis of 3-Arylthieno[2,3-b]pyridines . The Fischer indole cyclization method is another approach that has been utilized to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, indicating the versatility of cyclization reactions in constructing such complex structures .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray diffraction (XRD) and spectroscopic techniques. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal XRD, revealing insights into the molecular geometry and intermolecular interactions . Similarly, density functional theory (DFT) calculations can provide a theoretical understanding of the molecular structure and properties, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is often explored through nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by the synthesis of bromo(methylthio)pyridines, which are key precursors for further functionalization . The halogen atoms on the pyridine ring serve as reactive sites for various coupling reactions, enabling the introduction of diverse substituents and the formation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms, which can affect the molecule's polarity, reactivity, and potential for intermolecular interactions. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding, highlighting the role of halogens in the solid-state packing of these compounds . Additionally, the nonlinear optical properties and biological activities of such compounds can be significant, as indicated by the study of various bromo-imidazo[4,5-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitor Development

Pyrrolopyridine derivatives, due to their versatile binding modes, have been extensively explored as kinase inhibitors. The structure of these compounds, including 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, allows for multiple interactions with kinases, making them key scaffolds in the design of kinase inhibitors. These inhibitors are crucial in the treatment of various cancers and diseases caused by kinase dysregulation. The ability of pyrrolopyridines to bind at the hinge region of kinases and form additional interactions in the kinase pocket enhances potency and selectivity, underscoring their importance in therapeutic applications (Wenglowsky, 2013).

Synthetic and Catalytic Applications

Heterocyclic compounds, including pyrrolopyridines, are pivotal in synthetic chemistry, offering a backbone for the synthesis of biologically active molecules. The pyrrolidine ring, a close relative of pyrrolopyridines, demonstrates the significance of such structures in efficiently exploring pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage of molecules. These attributes facilitate the design of novel compounds with diverse biological profiles, highlighting the transformative role of heterocyclic scaffolds in drug discovery and development (Li Petri et al., 2021).

Anion Binding and Sensing

Compounds structurally related to this compound are investigated for their anion-binding properties, offering insights into the development of sensors and probes. The study of N-confused calix[4]pyrroles, for example, reveals the unique anion-binding modes of these structures, differing from traditional calix[4]pyrroles by engaging in a confused cone configuration. This distinction in binding mode leads to varying anion-binding affinities and selectivities, underscoring the potential of such compounds in creating selective and sensitive anion sensors (Anzenbacher et al., 2006).

Drug Design and Development

The pyrrole motif, integral to the structure of pyrrolopyridines, is highly valued in medicinal chemistry for its drug-like properties. Pyrrole-based compounds have reached the market for various therapeutic areas, thanks to their ability to mimic natural products and interact effectively with biological systems. This highlights the importance of this compound and related structures in the design and development of new drugs with potential applications across a range of diseases and conditions (Petri et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . .

Biochemical Pathways

Some derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase, which plays a crucial role in various biological processes, including tissue development, angiogenesis, and tissue regeneration. Whether this compound affects similar pathways is a subject for future research.

Result of Action

In one study, a related compound significantly reduced the migration and invasion abilities of 4T1 cells , suggesting potential anti-cancer properties. Whether this compound has similar effects is yet to be determined.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs is characterized by its ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction leads to the inhibition of FGFR activity, which can have therapeutic implications in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests that this compound can modulate cell signaling pathways and gene expression to exert its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways it undergoes to optimize its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions can help in designing strategies to enhance the compound’s delivery to target tissues and improve its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall therapeutic effects.

Eigenschaften

IUPAC Name |

3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXKNOUITBDEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640107 | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900514-06-9 | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

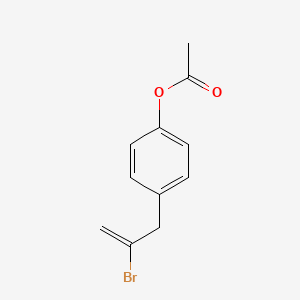

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)